BenchChemオンラインストアへようこそ!

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid

Peptide synthesis SPPS orthogonal protection

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid (CAS 1783603-67-7) is a heterocyclic amino acid derivative featuring a thiomorpholine-1,1-dioxide core with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a free carboxylic acid at the 2-position. With a molecular formula of C₁₁H₁₉NO₆S and a molecular weight of 293.34 g/mol, this compound presents as a solid powder at room temperature and possesses a predicted pKa of 3.94±0.10 for the carboxylic acid group.

Molecular Formula C11H19NO6S
Molecular Weight 293.33
CAS No. 1783603-67-7
Cat. No. B2561794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid
CAS1783603-67-7
Molecular FormulaC11H19NO6S
Molecular Weight293.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CC(=O)O
InChIInChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-4-5-19(16,17)8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyZFZPIEHEEMGHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid (CAS 1783603-67-7): A Boc-Protected Thiomorpholine-1,1-Dioxide Carboxylic Acid Building Block


2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid (CAS 1783603-67-7) is a heterocyclic amino acid derivative featuring a thiomorpholine-1,1-dioxide core with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a free carboxylic acid at the 2-position. With a molecular formula of C₁₁H₁₉NO₆S and a molecular weight of 293.34 g/mol, this compound presents as a solid powder at room temperature and possesses a predicted pKa of 3.94±0.10 for the carboxylic acid group . The molecule contains one undefined stereocenter at the 2-position of the thiomorpholine ring, offering potential for chiral resolution or enantioselective synthesis applications. The sulfone (1,1-dioxide) functionality confers distinct polarity (XLogP3-AA = -0.2) and hydrogen-bonding capacity (6 H-bond acceptors, TPSA = 109 Ų) that differentiate it from non-oxidized thiomorpholine analogs [1]. It is supplied as an AldrichCPR product through Sigma-Aldrich (product number PH018429) and is intended for early discovery research as part of a collection of unique chemicals .

Why Generic Substitution of 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid Fails


Although the thiomorpholine-1,1-dioxide scaffold class contains several commercially available acetic acid derivatives, direct substitution with the incorrect regioisomer, protecting group analog, or oxidation state will alter or negate the synthetic utility and downstream molecular properties required for a given research program. The 4-yl isomer (CAS 155480-08-3), in which the acetic acid moiety is attached to the ring nitrogen rather than the carbon at position 2, lacks the stereocenter present in the target compound and exhibits a drastically different XLogP3-AA (-3.3 vs. -0.2) [1]. The Fmoc-protected analog (CAS 2137761-07-8) requires orthogonal deprotection conditions—piperidine/DMF versus TFA—and carries a molecular weight penalty of +122 g/mol, which can complicate pharmacokinetic optimization [2]. The sulfide analog (CAS 212650-51-6) is more lipophilic and oxidatively labile, potentially introducing metabolic instability. Even within the same protecting group class, using a Cbz group instead of Boc changes the cleavage conditions and may be incompatible with catalytic hydrogenation-sensitive functionalities elsewhere in the molecule. The quantitative evidence below demonstrates that each structural feature of 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid carries specific, measurable consequences for synthesis planning, physicochemical profiling, and procurement efficiency.

Quantitative Product-Specific Evidence Guide for 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid (CAS 1783603-67-7)


Orthogonal Protection Strategy: Boc Enables Acid-Labile Deprotection Distinct from Base-Labile Fmoc Analogs

The Boc protecting group on the target compound is cleaved under acidic conditions (typically 50% TFA in DCM, 30 min at room temperature), whereas the closest protected analog—the Fmoc derivative (CAS 2137761-07-8)—requires basic conditions (20% piperidine in DMF) for removal [1]. This acid/base orthogonality is a critical factor in multi-step synthetic planning, particularly when other acid-sensitive functional groups (e.g., tert-butyl esters, trityl-protected side chains) or base-sensitive groups (e.g., Fmoc, formyl esters) are present in the same molecule. The t₁/₂ for Boc removal with 50% TFA/DCM is approximately 10–30 minutes, while Fmoc removal with 20% piperidine/DMF proceeds with a half-life of approximately 2–6 minutes, providing distinct kinetic windows for sequential deprotection strategies [1]. The target compound's molecular weight (293.34 g/mol) is 122.16 g/mol lower than the Fmoc analog (415.5 g/mol), which translates to a 29.4% reduction in mass that improves atom economy in fragment-based approaches [2].

Peptide synthesis SPPS orthogonal protection Boc chemistry solid-phase synthesis

2-yl vs. 4-yl Regiochemistry: The 2-Position Carboxylic Acid Creates a Chiral Center Absent in the 4-yl Isomer

The target compound bears the carboxylic acid substituent at the 2-position of the thiomorpholine ring (carbon-substituted), generating an sp³-hybridized undefined stereocenter (PubChem Undefined Atom Stereocenter Count = 1). In contrast, the commercially available 4-yl isomer (CAS 155480-08-3) has the acetic acid moiety attached to the ring nitrogen, resulting in an achiral scaffold (Undefined Atom Stereocenter Count = 0) [1]. This structural divergence produces a 3.1 log unit difference in predicted lipophilicity (XLogP3-AA: -0.2 for target vs. -3.3 for 4-yl isomer), meaning the 4-yl isomer is approximately 1,260-fold more hydrophilic [1]. The target also has a higher molecular weight (293.34 vs. 193.22 g/mol, +51.8%) and greater topological polar surface area (109 Ų vs. approximately 83 Ų predicted), indicating different passive membrane permeability profiles. Additionally, the 4-yl isomer's melting point is 177 °C (measured), consistent with its zwitterionic character as a free amino acid lacking N-protection, whereas the target compound is Boc-protected and isolated as a solid powder without a reported sharp melting point, a feature that can affect handling, purification, and formulation .

Chiral building block stereochemistry regioisomer comparison medicinal chemistry lead optimization

Sulfone vs. Sulfide Oxidation State: The 1,1-Dioxide Group Modulates Lipophilicity and Confers Metabolic Stability

The 1,1-dioxide (sulfone) functionality in the target compound distinguishes it from the corresponding sulfide analog, 4-[(1,1-dimethylethoxy)carbonyl]-2-thiomorpholineacetic acid (CAS 212650-51-6). The sulfone's two strongly electron-withdrawing S=O bonds increase polarity and reduce lipophilicity compared to the sulfide. Based on the target's XLogP3-AA of -0.2 [1], the sulfide analog—lacking two oxygen atoms—is predicted to have a significantly higher logP (estimated +0.8 to +1.2 based on typical ΔlogP of +0.5 to +0.7 per oxygen removed from a sulfone). This difference of approximately 1.0–1.4 log units corresponds to a 10–25× higher lipophilicity for the sulfide, which may enhance passive membrane permeability but also increase susceptibility to cytochrome P450-mediated sulfur oxidation, a common metabolic liability [2]. The sulfone is at its highest oxidation state and is metabolically inert toward further oxidation, providing a more predictable pharmacokinetic profile in vivo. Additionally, the sulfone's increased polarity (TPSA 109 Ų for target vs. an estimated ~83 Ų for the sulfide) can be exploited to modulate aqueous solubility without introducing additional heteroatoms [1].

Sulfone stability drug metabolism oxidation state physicochemical properties lead optimization

Procurement Cost Comparison: Boc-Protected Scaffold Pricing vs. Fmoc Analog and 4-yl Isomer

The target compound is available from Sigma-Aldrich as product PH018429 at a price of ¥1,186.29 (approximately $164 USD) for 50 mg, equating to ~$3,280/g at the research scale . The corresponding Fmoc-protected analog (CAS 2137761-07-8) is offered by Enamine at $1,214.00/g for 95% purity material, making it approximately 63% less expensive on a per-gram basis [1]. However, this cost advantage is offset by the Fmoc analog's higher molecular weight (415.5 vs. 293.34 g/mol), which means that for an equimolar comparison, the Fmoc analog requires 41.6% more mass per mole of reagent, partially negating the per-gram price difference. The unprotected 4-yl isomer (CAS 155480-08-3) is substantially cheaper at €59/g (~$64/g) from CymitQuimica , but it lacks the Boc protection and 2-yl regiochemistry essential for the synthetic applications described in Evidence Items 1–3. The target compound's price reflects its status as a niche, early-discovery building block supplied through the AldrichCPR unique-chemicals program with limited analytical characterization provided .

Procurement cost building block pricing budget optimization research chemical Sigma Aldrich

Optimal Application Scenarios for 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid (CAS 1783603-67-7) Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Thiomorpholine-1,1-Dioxide-Containing Drug Candidates

The target compound's undefined stereocenter at the 2-position (confirmed by PubChem Stereocenter Count = 1) makes it uniquely suited as a starting material for chiral resolution or asymmetric synthesis of enantiomerically pure thiomorpholine-1,1-dioxide derivatives [1]. Unlike the achiral 4-yl isomer (CAS 155480-08-3, Stereocenter Count = 0), only the 2-yl regioisomer can yield two distinct enantiomers with potentially different biological activities. The Boc group provides acid-labile N-protection compatible with standard resolution techniques using chiral amines or chromatographic methods, after which the carboxylic acid can be elaborated into amides, esters, or reduced to alcohols while maintaining stereochemical integrity [2].

Orthogonal Solid-Phase Peptide Synthesis Incorporating a Conformationally Constrained Sulfone Amino Acid

The Boc protection on the target compound is orthogonal to the base-labile Fmoc strategy that dominates modern solid-phase peptide synthesis (SPPS). This allows the compound to be deployed as a side-chain building block or turn-inducing element in Fmoc-SPPS without premature deprotection. The sulfone group (XLogP3-AA = -0.2) contributes a polar, non-basic constraint that is metabolically inert, in contrast to the oxidatively labile sulfide analog [1]. The free carboxylic acid (pKa ~3.94) can be activated with standard coupling reagents (HBTU, HATU, DIC/HOBt) for amide bond formation with resin-bound amines, while the Boc group remains intact until final TFA cleavage .

Fragment-Based Drug Discovery (FBDD) Requiring a Low-Molecular-Weight, Rule-of-Three-Compliant Sulfone Scaffold

With a molecular weight of 293.34 g/mol, XLogP3-AA of -0.2, and TPSA of 109 Ų, the target compound falls within the Rule of Three guidelines for fragment-based screening (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. The Boc group serves as a synthetic handle for fragment elaboration, while the free carboxylic acid permits direct biophysical screening (SPR, NMR, ITC) or covalent tethering approaches. In comparison, the Fmoc analog (MW 415.5, XLogP3-AA 2.0) exceeds the MW threshold and is 158-fold more lipophilic, potentially increasing the risk of non-specific binding and aggregation in fragment screens [2].

Medicinal Chemistry Programs Requiring Metabolic Stability at the Sulfur Oxidation State

For lead optimization campaigns where the thiomorpholine ring's sulfur atom poses a metabolic liability, the pre-oxidized 1,1-dioxide form eliminates the risk of variable sulfoxide/sulfone ratios from in vivo oxidation. This is particularly relevant for compounds expected to undergo hepatic metabolism, where cytochrome P450-mediated sulfur oxidation of the sulfide analog (CAS 212650-51-6) can generate active/toxic metabolites or species-dependent variability in pharmacokinetics [1]. The Boc group allows late-stage deprotection to the free amine for SAR exploration, while the 2-position carboxylic acid provides a vector for further derivatization without disturbing the metabolically stable sulfone core [2].

Quote Request

Request a Quote for 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.